Cas no 51147-99-0 (4,5-Dichloro-1H-pyrrole-2-carbonitrile)
4,5-Dichloro-1H-pyrrole-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dichloro-1H-pyrrole-2-carbonitrile
- DTXSID10569512
- BCA14799
- 51147-99-0
- SCHEMBL11826857
- CS-0377257
- SB62552
- G83489
-
- Inchi: 1S/C5H2Cl2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H
- InChI Key: UCSUBMWUHUAYBB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C#N)N1)Cl
Computed Properties
- Exact Mass: 159.95966
- Monoisotopic Mass: 159.9595035g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 39.6Ų
Experimental Properties
- PSA: 39.58
4,5-Dichloro-1H-pyrrole-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM197054-1g |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 95% | 1g |
$464 | 2021-08-05 | |
| Alichem | A109006041-1g |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 95% | 1g |
$773.85 | 2023-09-01 | |
| Alichem | A109006041-5g |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 95% | 5g |
$2070.30 | 2023-09-01 | |
| Chemenu | CM197054-1g |
4,5-dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447927-100mg |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 96% | 100mg |
¥1440.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447927-250mg |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 96% | 250mg |
¥2940.00 | 2024-05-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1447927-1g |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 96% | 1g |
¥7629.00 | 2024-05-11 | |
| Crysdot LLC | CD11113311-1g |
4,5-Dichloro-1H-pyrrole-2-carbonitrile |
51147-99-0 | 95+% | 1g |
$491 | 2024-07-17 |
4,5-Dichloro-1H-pyrrole-2-carbonitrile Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 4,5-Dichloro-1H-pyrrole-2-carbonitrile
4,5-Dichloro-1H-pyrrole-2-carbonitrile (CAS No. 51147-99-0)
The compound 4,5-Dichloro-1H-pyrrole-2-carbonitrile, identified by the CAS registry number 51147-99-0, is a heterocyclic aromatic compound with significant applications in various fields of organic chemistry. This compound belongs to the class of pyrroles, which are five-membered rings containing one nitrogen atom. The presence of two chlorine atoms at the 4 and 5 positions, along with a cyano group at the 2 position, imparts unique electronic and structural properties to this molecule.
Recent studies have highlighted the importance of 4,5-Dichloro-1H-pyrrole-2-carbonitrile in the development of advanced materials and pharmaceuticals. Its structure makes it a versatile building block for synthesizing more complex molecules. For instance, researchers have explored its use as an intermediate in the synthesis of biologically active compounds, such as antifungal agents and anticancer drugs. The cyano group at the 2 position serves as a reactive site for various substitution reactions, enabling the creation of derivatives with enhanced bioactivity.
In terms of synthesis, 4,5-Dichloro-1H-pyrrole-2-carbonitrile can be prepared through a variety of methods. One common approach involves the chlorination of pyrrole derivatives followed by cyanation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible. The compound's stability under various reaction conditions has also been a focus of recent research, with studies indicating its robustness in both acidic and basic environments.
The application of 4,5-Dichloro-1H-pyrrole-2-carbonitrile extends beyond pharmaceuticals. It has been utilized in the development of advanced materials such as conductive polymers and optoelectronic devices. Its ability to form stable coordination complexes with transition metals has opened new avenues in catalysis and material science. For example, recent research demonstrates its potential as a ligand in homogeneous catalysis for alkene polymerization.
In conclusion, 4,5-Dichloro-1H-pyrrole-2-carbonitrile (CAS No. 51147-99-0) is a multifaceted compound with applications spanning organic synthesis, pharmaceuticals, and materials science. Its unique structure and reactivity continue to drive innovative research across various disciplines. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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